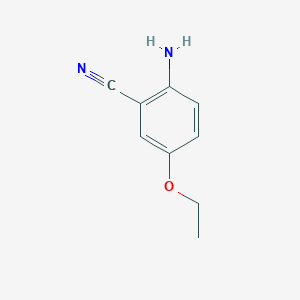

2-Amino-5-ethoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWLJDPOAWFEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304692 | |

| Record name | Benzonitrile, 2-amino-5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549488-78-0 | |

| Record name | Benzonitrile, 2-amino-5-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549488-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-amino-5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Ethoxybenzonitrile and Analogous Benzonitrile Derivatives

Established Synthetic Routes for Aminobenzonitriles

The formation of the aminobenzonitrile core is a foundational aspect of synthesizing the target compound. These routes can be direct, involving the modification of a pre-existing benzene (B151609) ring, or multi-step, building the desired structure from a functionalized precursor.

Direct approaches aim to introduce the amino and nitrile groups onto a benzene scaffold through a sequence of reactions. A common and effective strategy involves the nitration of a benzonitrile (B105546) derivative, followed by the reduction of the resulting nitro group to an amine. For example, 2-aminobenzonitrile (B23959) can be synthesized by the reduction of 2-nitrobenzonitrile. google.com This reduction can be achieved using various reagents, with one method employing zinc dust in a hydrochloric acid medium, followed by neutralization with sodium carbonate, achieving a yield of 95%. google.com

Another direct approach is functional group interconversion. For instance, the synthesis of 4-aminopyrazole derivatives, which are analogous in their amino-aromatic structure, can be achieved by the nitration of pyrazoles and subsequent reduction of the 4-nitropyrazole intermediate. nih.gov While effective, this method can generate significant acid waste. nih.gov

The table below summarizes common direct synthesis approaches for aminobenzonitriles.

| Method | Starting Material | Key Reagents | Intermediate | Final Product | Key Features |

| Nitration & Reduction | Benzonitrile | HNO₃/H₂SO₄, then Zn/HCl | Nitrobenzonitrile | Aminobenzonitrile | Widely applicable, high-yielding reduction. google.com |

| Halogenation & Substitution | Halobenzonitrile | NH₃ or amine source | - | Aminobenzonitrile | Requires specific substitution patterns for reactivity. |

| Sandmeyer Reaction | Aniline | NaNO₂/HCl, then CuCN | Diazonium Salt | Benzonitrile | Classic method for introducing a nitrile group. studysmarter.co.uk |

Multi-step syntheses often provide greater control over regioselectivity and are essential when direct methods are not feasible. Substituted anthranilic acids (2-aminobenzoic acids) are highly versatile precursors for these routes. core.ac.ukresearchgate.net The synthesis of 2-amino-5-chlorobenzonitrile (B58002), an analog of the target compound, provides a clear example of this methodology. The process involves four main steps: chemicalbook.com

Ring Chlorination: Anthranilic acid is chlorinated using sulphuryl chloride to produce 5-chloroanthranilic acid.

Acid Chloride Formation: The resulting carboxylic acid is converted to its corresponding acid chloride with thionyl chloride.

Amidation: The acid chloride is then treated with ammonia (B1221849) to form 2-amino-5-chlorobenzamide.

Dehydration: Finally, the amide is dehydrated using a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) to yield 2-amino-5-chlorobenzonitrile. chemicalbook.com

This pathway demonstrates a reliable method for converting the carboxylic acid group of an anthranilic acid derivative into a nitrile group, which is a key transformation in the synthesis of these compounds. Another approach starting from isatin (B1672199) involves a one-pot reaction with hydroxylamine (B1172632) hydrochloride and an amide compound to form an intermediate that is then decomposed under acidic conditions to yield o-aminobenzonitrile compounds. google.com

Introduction of the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) is typically introduced through an etherification reaction, where an oxygen atom is connected to an ethyl group and the aromatic ring.

The Williamson ether synthesis is a classical and widely used method for preparing ethers. youtube.com This reaction involves the deprotonation of a phenol (B47542) (a hydroxybenzene derivative) to form a more nucleophilic phenoxide ion, which then displaces a halide from an ethyl halide (like ethyl iodide or ethyl bromide) in an Sₙ2 reaction.

For the synthesis of 2-amino-5-ethoxybenzonitrile, this would ideally start from a 2-amino-5-hydroxybenzonitrile (B43703) precursor. The phenolic hydroxyl group would be deprotonated with a suitable base to form the corresponding phenoxide, which is then reacted with an ethylating agent.

A related procedure demonstrates the synthesis of 4-ethoxybenzonitrile (B1329842) from 4-nitrobenzonitrile (B1214597) and ethanol (B145695) in the presence of sodium hydroxide (B78521) and light irradiation, achieving a 97% yield. chemicalbook.com This "denitrative etherification" showcases a modern approach where a nitro group is displaced by an alkoxide. chemicalbook.com

Achieving selective alkoxylation, particularly at the 5-position of a 2-aminobenzonitrile scaffold, is crucial. The directing effects of the substituents already on the ring play a significant role. The amino group is an ortho-, para-director, while the nitrile group is a meta-director. In the case of 2-aminobenzonitrile, the 5-position is para to the strongly activating amino group, making it a favorable site for electrophilic substitution.

For nucleophilic aromatic substitution, a leaving group (such as a halogen) would need to be present at the 5-position, activated by an electron-withdrawing group. An alternative is the direct conversion of a hydroxyl group to an ethoxy group as described in the Williamson synthesis, which offers high regioselectivity based on the position of the precursor hydroxyl group.

Nitrile Group Formation Strategies (e.g., dehydration of amides)

The final key step in many synthetic routes is the formation of the nitrile (-C≡N) group.

The most common and versatile method for synthesizing nitriles is the dehydration of primary amides. openstax.org This reaction can be carried out using a variety of dehydrating agents. Thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃) are frequently employed for this transformation. openstax.orglibretexts.org The mechanism for the reaction with thionyl chloride involves the amide's nitrogen atom attacking the sulfur, followed by an E2-like elimination to produce the nitrile. libretexts.org

A specific example is the synthesis of 2-amino-5-nitrobenzonitrile (B98050), where 5-nitroanthranilamide is heated with phosphorus oxychloride to yield the desired product. google.com This demonstrates the effectiveness of this method on a substituted aminobenzamide precursor. The synthesis of nitriles from amides is generally applicable because it is not limited by steric hindrance. openstax.org

Another important route to aromatic nitriles is the Sandmeyer reaction, where an aromatic primary amine is converted into a diazonium salt, which is then treated with copper(I) cyanide to introduce the nitrile group. studysmarter.co.uk This method is particularly useful for converting an existing amino group into a nitrile.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have provided a suite of sophisticated and environmentally conscious methods for the preparation of benzonitrile compounds. These approaches aim to minimize waste, reduce energy consumption, and simplify reaction procedures while maintaining high yields and selectivity.

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional oxidation methods for the synthesis of nitriles. By using electricity as a "reagent," electrooxidation can often be performed under mild conditions, avoiding the need for harsh and toxic oxidizing agents.

A mild and efficient electrochemical approach has been developed for the site-selective direct C–H amidation of benzene and its derivatives with acetonitrile (B52724) and benzonitrile. nih.govrsc.org This method utilizes a copper salt as a catalyst and can lead to the formation of N-arylamides and N-benzylamides in good yields (up to 78%) under ambient temperature and pressure. nih.govrsc.org The process is notable for its green chemistry credentials, as it avoids the use of strong oxidants. nih.govrsc.org While this specific method focuses on C-H amidation, the underlying principles of electrochemical activation of C-H and N-H bonds are relevant to the broader field of benzonitrile synthesis.

An efficient and practical electrochemically catalyzed, transition-metal-free process has been developed for the synthesis of substituted quinazolinones from o-aminobenzonitriles and aldehydes in water. rsc.org This reaction proceeds via the electrochemically catalyzed hydrolysis of the o-aminobenzonitrile, demonstrating the utility of electrochemistry in activating nitrile-containing compounds for further transformations. rsc.org The synthetic utility of this approach has been demonstrated on a gram-scale, highlighting its potential for practical applications. rsc.org

An electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines has also been reported for the synthesis of N-aryl isoindolinones. nih.gov This method employs constant current electrolysis in a divided cell with a catalytic amount of electricity and a supporting electrolyte. nih.gov The reaction proceeds through the electrochemical activation of the starting materials, leading to a cascade of chemical reactions that form the final product. nih.gov

| Electrochemical Method | Substrates | Product Type | Key Features | Yield (%) |

| C-H Amidation nih.govrsc.org | Arenes, Acetonitrile/Benzonitrile | N-arylamides, N-benzylamides | Copper-catalyzed, mild conditions, room temperature | Up to 78 |

| Quinazolinone Synthesis rsc.org | o-Aminobenzonitriles, Aldehydes | Substituted quinazolinones | Transition-metal-free, aqueous medium, gram-scale | Not specified |

| N-Aryl Isoindolinone Synthesis nih.gov | 2-Formyl benzonitrile, Anilines | N-Aryl isoindolinones | Constant current electrolysis, cascade reaction | 59 (for 2-((3-oxoisoindolin-1-yl) amino) benzonitrile) |

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. These reactions are particularly valuable for the construction of substituted benzonitrile derivatives, as they can rapidly generate molecular diversity.

A one-pot, four-component condensation reaction has been developed for the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives. ckthakurcollege.net This reaction utilizes an aromatic aldehyde, ethyl acetoacetate, hydrazine (B178648) hydrate, and malononitrile (B47326) in the presence of CoCeO2 nanoparticles as a heterogeneous catalyst in an aqueous medium. ckthakurcollege.net The high yields, short reaction times, and reusability of the catalyst make this a sustainable and attractive method. ckthakurcollege.net

The synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles has been achieved through a one-pot reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile. nih.gov This method provides good to moderate yields of highly functionalized pyrazine (B50134) derivatives. nih.gov

Furthermore, a selective one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been reported to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles with complete selectivity in up to 90% isolated yields. mdpi.com The reaction is catalyzed by acetic acid in ethanol at 70 °C and has been demonstrated on a gram scale. mdpi.com

| Reaction Type | Starting Materials | Product | Catalyst/Conditions | Yield (%) |

| Four-component condensation ckthakurcollege.net | Aromatic aldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrile | 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives | CoCeO2 NPs, water, reflux | High |

| Three-component reaction nih.gov | Alkyl isocyanides, aryl/alkyl carbonyl chlorides, diaminomaleonitrile | 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles | Not specified | Good to moderate |

| Three-component reaction mdpi.com | α-Hydroxyketones, oxoacetonitriles, primary amines | N-substituted 2,3,5-functionalized 3-cyanopyrroles | Acetic acid, ethanol, 70 °C | Up to 90 |

Solid-phase synthesis is a powerful technique for the construction of combinatorial libraries of organic compounds. This methodology involves attaching a starting material to a solid support (polymeric resin) and then carrying out a series of reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

The development of solid-phase synthesis has been a cornerstone of combinatorial chemistry, enabling the rapid generation of large numbers of compounds for drug discovery and other applications. nih.govcrsubscription.com Key components of solid-phase synthesis include the solid support, a linker molecule that connects the substrate to the support, and protecting groups for functional groups not involved in a particular reaction step. crsubscription.com

A solid-phase combinatorial synthesis of a xanthone (B1684191) library has been reported using click chemistry, demonstrating the utility of this approach for generating libraries of heterocyclic compounds. rsc.org This methodology could potentially be adapted for the synthesis of benzonitrile-containing scaffolds.

| Solid-Phase Synthesis Aspect | Description | Relevance to Benzonitrile Synthesis |

| General Principle nih.govcrsubscription.com | Synthesis of molecules on a solid support to facilitate purification and automation. | Applicable to the synthesis of benzonitrile libraries for high-throughput screening. |

| Key Components crsubscription.com | Solid support (e.g., polystyrene resin), linker, protecting groups. | Choice of linker and protecting groups would be crucial for a successful synthesis of a functionalized benzonitrile. |

| Library Generation rsc.orgrjptonline.org | Enables the rapid synthesis of a large number of related compounds. | Could be used to generate a library of 2-amino-5-alkoxybenzonitrile derivatives for structure-activity relationship studies. |

Process Chemistry and Scalability Considerations for Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of process chemistry and scalability. Factors such as cost of raw materials, reaction safety, efficiency, and environmental impact become paramount.

For the industrial production of aminobenzonitriles, several synthetic routes are considered, including the cyanation of haloanilines, amination of halobenzonitriles, reduction of nitrobenzonitriles, and dehydration of aminobenzamides. rsc.org The dehydration of aminobenzamides is a common industrial method due to the low cost and availability of the starting materials. rsc.org However, this process can be complicated by the post-reaction treatment of phosphorus-containing byproducts. rsc.org

A method for the synthesis of p-aminobenzonitrile has been disclosed that involves the reaction of a nitrobenzene (B124822) substituent (p-nitrobenzoic acid or p-nitrotoluene) with ammonia gas in a fluidized bed reactor in the presence of a catalyst. rsc.org This method is designed for continuous production, which is a key consideration for large-scale manufacturing. rsc.org

The development of a scalable Suzuki-Miyaura process for the synthesis of the pharmaceutical agent Savolitinib highlights the multidisciplinary approach required for process optimization. nih.gov This includes synthetic and physical chemistry, high-throughput experimentation, process engineering, and solid-state chemistry to develop a process suitable for kilomole-scale production. nih.gov

Flow chemistry is another important consideration for the scale-up of chemical processes. A continuous flow process for the cyanide-free synthesis of aryl nitriles using p-tosylmethyl isocyanide (TosMIC) has been reported. nih.gov This method offers a short residence time (1.5 minutes) and has been scaled up to produce 8.8 g per hour, demonstrating its potential for industrial application. nih.gov

| Scalability Factor | Considerations | Examples in Benzonitrile Synthesis |

| Route Selection rsc.org | Cost of starting materials, number of steps, waste generation. | Dehydration of aminobenzamides is a common industrial route for aminobenzonitriles. rsc.org |

| Process Type rsc.org | Batch vs. continuous processing. | Fluidized bed reactor for continuous production of p-aminobenzonitrile. rsc.org |

| Process Optimization nih.gov | Reaction conditions, catalyst loading, purification methods. | Multidisciplinary approach for the scale-up of a Suzuki-Miyaura reaction. nih.gov |

| Flow Chemistry nih.gov | Improved safety, efficiency, and scalability. | Continuous flow synthesis of aryl nitriles using TosMIC. nih.gov |

Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Ethoxybenzonitrile

Transformations Involving the Amino Group

The primary aromatic amino group in 2-Amino-5-ethoxybenzonitrile is a versatile functional handle, readily participating in reactions typical of anilines. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

Acylation and Benzoylation Reactions

The nucleophilic amino group of this compound reacts with acylating agents such as acid chlorides and anhydrides to form corresponding amides. This reaction, known as acylation, involves the nucleophilic substitution at the carbonyl carbon of the acylating agent. byjus.com The replacement of a hydrogen atom in the amino group with an acyl group (R-CO-) generally results in the formation of a stable amide linkage. byjus.com Benzoylation is a specific type of acylation where a benzoyl group is introduced.

These reactions are typically performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. The resulting N-acylated products have significantly different chemical properties compared to the parent amine, including reduced basicity and altered reactivity, which can be useful in multi-step syntheses.

| Reactant | Acylating Agent | Product Name | Product Structure |

|---|---|---|---|

| This compound | Acetyl Chloride | N-(2-cyano-4-ethoxyphenyl)acetamide | |

| This compound | Acetic Anhydride | N-(2-cyano-4-ethoxyphenyl)acetamide | |

| This compound | Benzoyl Chloride | N-(2-cyano-4-ethoxyphenyl)benzamide |

Diazotization and Subsequent Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization. learncbse.in This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). byjus.comlearncbse.in The process converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻). organic-chemistry.org

The resulting 2-cyano-4-ethoxyphenyl diazonium salt is a valuable synthetic intermediate. Diazonium salts are highly versatile and can react with electron-rich aromatic compounds, such as phenols and anilines, in what are known as diazo coupling reactions. byjus.com This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and results in the formation of brightly colored azo compounds (Ar-N=N-Ar'). byjus.comlearncbse.in These products are widely used as dyes and pigments.

| Intermediate | Coupling Partner | Product Class | General Product Structure |

|---|---|---|---|

| 2-Cyano-4-ethoxyphenyl diazonium chloride | Phenol (B47542) | Azo Dye | |

| 2-Cyano-4-ethoxyphenyl diazonium chloride | Aniline | Azo Dye | |

| 2-Cyano-4-ethoxyphenyl diazonium chloride | N,N-Dimethylaniline | Azo Dye | |

| 2-Cyano-4-ethoxyphenyl diazonium chloride | 2-Naphthol | Azo Dye |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by a dehydration step, typically under acidic catalysis. The reaction of α-amino acid phenylhydrazides with carbonyl compounds to yield imidazolidin-4-one (B167674) derivatives serves as an example of the complex heterocyclic systems that can arise from such condensations. researchgate.net For this compound, the products are N-substituted imines, which are themselves versatile intermediates for the synthesis of other compounds, including secondary amines (via reduction) and various heterocyclic systems.

| Reactant | Carbonyl Compound | Product Name (Schiff Base) | Product Structure |

|---|---|---|---|

| This compound | Benzaldehyde | 2-((Benzylidene)amino)-5-ethoxybenzonitrile | |

| This compound | Acetone | 5-Ethoxy-2-((propan-2-ylidene)amino)benzonitrile | |

| This compound | Cyclohexanone | 2-((Cyclohexylidene)amino)-5-ethoxybenzonitrile |

Reactivity of the Nitrile Group

The nitrile group is a powerful functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to undergo a variety of transformations, including cyclizations and reductions.

Cyclization Reactions Leading to Heterocyclic Systems

The juxtaposition of the amino and nitrile groups on the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. Nitriles are known synthons for constructing nitrogen-containing heterocycles. mdpi.com The nitrile group can act as an electrophile, and intramolecular cyclization involving the adjacent nucleophilic amino group (or a derivative thereof) is a common strategy for building rings like quinazolines. mdpi.com

For instance, reaction with a one-carbon electrophile, such as formic acid or triethyl orthoformate, can lead to an N-formylated or N-formimidate intermediate, which then undergoes intramolecular cyclization by attack of the nitrogen onto the nitrile carbon, followed by tautomerization to yield a 4-aminoquinazoline derivative. A variety of reagents can be used to construct different fused heterocyclic frameworks, making this a cornerstone of medicinal and materials chemistry.

| Reactant | Reagent(s) | Resulting Heterocyclic System | General Product Structure |

|---|---|---|---|

| This compound | Formic Acid | 6-Ethoxyquinazolin-4-amine | |

| This compound | Guanidine | 6-Ethoxyquinazoline-2,4-diamine | |

| This compound | Urea | 2-Amino-6-ethoxyquinazolin-4(3H)-one |

Reduction of the Nitrile Group to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: Complete reduction of the nitrile group yields a primary amine. This transformation is a valuable method for synthesizing amines. libretexts.orgorganic-chemistry.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion, proceeding via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orgyoutube.com Catalytic hydrogenation is another widely used method, employing hydrogen gas (H₂) with a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orgyoutube.com This method is often preferred in industrial settings due to its cost-effectiveness. The product of this reaction would be (2-amino-5-ethoxyphenyl)methanamine, a compound containing two primary amino groups.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde is also possible. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). wikipedia.org The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an intermediate imine-aluminum complex, which is stable at low temperatures. Subsequent aqueous workup hydrolyzes this intermediate to afford the desired aldehyde. wikipedia.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method to achieve this conversion. wikipedia.org This partial reduction would yield 2-amino-5-ethoxybenzaldehyde.

| Desired Product | Reagent(s) | Product Name | Product Structure |

|---|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | (2-Amino-5-ethoxyphenyl)methanamine | |

| Primary Amine | H₂ / Raney Nickel | (2-Amino-5-ethoxyphenyl)methanamine | |

| Aldehyde | DIBAL-H followed by H₂O | 2-Amino-5-ethoxybenzaldehyde | |

| Aldehyde | SnCl₂ / HCl (Stephen Reaction) | 2-Amino-5-ethoxybenzaldehyde |

Modifications and Reactivity of the Ethoxy Group

The ethoxy group (-OCH2CH3) in this compound is a relatively stable ether linkage. However, under specific and typically harsh reaction conditions, it can undergo cleavage to yield the corresponding phenol.

The cleavage of the aryl ether bond in this compound to form 2-amino-5-hydroxybenzonitrile (B43703) is a key transformation that modifies the phenolic position of the molecule. This reaction typically requires strong reagents that can break the stable carbon-oxygen bond of the ether.

Common laboratory reagents for the cleavage of aryl ethers include strong Lewis acids, such as boron tribromide (BBr3), and strong Brønsted acids like hydrobromic acid (HBr). chem-station.com

Mechanism with Boron Tribromide (BBr3): The reaction with BBr3 is one of the most effective methods for cleaving aryl ethers. nih.gov The mechanism proceeds through the following steps:

The highly Lewis-acidic boron atom coordinates to the ether oxygen, forming an oxonium ion complex. This coordination activates the ether for cleavage.

A bromide ion, either from BBr3 itself or from a BBr4⁻ intermediate, acts as a nucleophile and attacks the ethyl group in an SN2-type displacement. nih.govcore.ac.uk

This step breaks the ethyl-oxygen bond, releasing bromoethane (B45996) and forming an aryloxydibromoborane intermediate.

Subsequent aqueous workup hydrolyzes the aryloxydibromoborane to yield the final phenolic product, 2-amino-5-hydroxybenzonitrile. chem-station.com

It is important to note that these reaction conditions are harsh and can affect other functional groups. The strongly acidic nature of the reagents will protonate the basic amino group. Furthermore, prolonged exposure to strong acid at high temperatures could potentially lead to the hydrolysis of the nitrile group to a primary amide or a carboxylic acid. libretexts.orglibretexts.org

| Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr3) | Inert solvent (e.g., CH2Cl2), low temperature (-78 °C to rt) | 2-Amino-5-hydroxybenzonitrile |

| Hydrobromic Acid (HBr) | Concentrated aqueous HBr (e.g., 48%), high temperature (reflux) | 2-Amino-5-hydroxybenzonitrile |

| Aluminum Chloride (AlCl3) | Inert solvent, often with a nucleophilic scavenger (e.g., ethanethiol) | 2-Amino-5-hydroxybenzonitrile |

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzene ring in this compound is significantly influenced by its three substituents: the amino (-NH2), ethoxy (-OC2H5), and cyano (-CN) groups.

Electrophilic Aromatic Substitution (SEAr):

The aromatic ring of this compound is highly activated towards electrophilic attack. This is due to the presence of two powerful electron-donating groups: the amino group and the ethoxy group. Both groups donate electron density to the ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.commdpi.com

The directing effect of these substituents determines the position of substitution:

Amino Group (-NH2): Located at position 2, it is a very strong activating group and an ortho, para-director. It strongly directs incoming electrophiles to positions 6 (ortho) and 5 (para). Since position 5 is already substituted, its primary directing influence is towards position 6.

Ethoxy Group (-OC2H5): Located at position 5, it is also an activating, ortho, para-director. It directs incoming electrophiles to positions 4 and 6 (ortho).

Cyano Group (-CN): Located at position 1, it is an electron-withdrawing and deactivating group that acts as a meta-director.

The combined effect is a strong activation of the ring, with electrophilic attack overwhelmingly favored at the positions activated by the electron-donating groups. Position 6 is activated by both the amino and ethoxy groups, making it the most probable site for substitution. Position 4 is also activated by the ethoxy group. Therefore, electrophilic substitution reactions are expected to yield predominantly 6-substituted products, with the possibility of 4-substituted isomers.

| Reaction | Reagents | Expected Major Product(s) |

| Halogenation | Br2 in CH3COOH | 2-Amino-6-bromo-5-ethoxybenzonitrile |

| Nitration | HNO3, H2SO4 | 2-Amino-5-ethoxy-6-nitrobenzonitrile |

| Sulfonation | Fuming H2SO4 | 4-Amino-5-cyano-2-ethoxyphenylsulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-Amino-6-acyl-5-ethoxybenzonitrile |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is generally not a viable reaction pathway for this compound. The SNAr mechanism requires an aromatic ring that is electron-deficient, a condition typically met by the presence of one or more strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group (like a halide). nih.govresearchgate.net

The substrate this compound possesses two strong electron-donating groups, which enrich the ring with electron density. This inherent nucleophilicity of the ring repels incoming nucleophiles, making a standard SNAr reaction highly unfavorable. nih.gov For such a reaction to occur, the molecule would first need to be chemically modified to introduce a suitable leaving group and potentially alter the electronic nature of the ring.

Cross-Coupling and Other Metal-Catalyzed Reactions

The primary amino group of this compound serves as an excellent nucleophilic partner in a variety of important metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-nitrogen bonds.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between an amine and an aryl halide or triflate. chem-station.comnih.gov In this context, this compound can be coupled with a wide range of aryl halides (Ar-X, where X = I, Br, Cl) or triflates (Ar-OTf) to produce N-aryl derivatives, which are valuable structures in medicinal chemistry and materials science. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

General Scheme: this compound + Ar-X ---(Pd catalyst, Ligand, Base)---> N-(4-cyano-3-ethoxyphenyl)arylamine

| Coupling Partner (Ar-X) | Catalyst/Ligand System | Base | Expected Product |

| Iodobenzene | Pd2(dba)3 / XPhos | NaOt-Bu | 2-(Phenylamino)-5-ethoxybenzonitrile |

| 4-Bromotoluene | Pd(OAc)2 / BINAP | Cs2CO3 | 5-Ethoxy-2-(p-tolylamino)benzonitrile |

| 3-Chloropyridine | PdCl2(dppf) | K3PO4 | 5-Ethoxy-2-(pyridin-3-ylamino)benzonitrile |

Chan-Lam Coupling:

The Chan-Lam coupling reaction provides an alternative, copper-catalyzed method for C-N bond formation. core.ac.uk This reaction typically couples an amine with an organoboron compound, most commonly a boronic acid. A key advantage of the Chan-Lam coupling is that it often proceeds under milder conditions than its palladium-catalyzed counterparts and can frequently be performed in the presence of air. core.ac.uk this compound can be effectively N-arylated using various arylboronic acids.

General Scheme: this compound + Ar-B(OH)2 ---(Cu catalyst, Base, Oxidant)---> N-(4-cyano-3-ethoxyphenyl)arylamine

| Coupling Partner (Ar-B(OH)2) | Catalyst | Base/Solvent | Expected Product |

| Phenylboronic acid | Cu(OAc)2 | Pyridine / CH2Cl2 | 2-(Phenylamino)-5-ethoxybenzonitrile |

| 4-Methoxyphenylboronic acid | CuI | Et3N / MeOH | 5-Ethoxy-2-((4-methoxyphenyl)amino)benzonitrile |

| Thiophene-2-boronic acid | Cu(OTf)2 | DMAP / Toluene | 5-Ethoxy-2-(thiophen-2-ylamino)benzonitrile |

Suzuki Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron species and an organohalide or triflate. libretexts.org this compound cannot participate directly in this reaction in its original form. To be utilized as a substrate, it must first be converted into either an organohalide or an organoboron derivative. For instance, the amino group could be transformed into a halide (e.g., -Br or -I) via a Sandmeyer reaction, creating a suitable electrophilic partner for coupling with a boronic acid.

Other Metal-Catalyzed Reactions:

The nitrile functional group can also participate in metal-catalyzed transformations. For example, under certain conditions with low-valent transition metal catalysts, benzonitriles can undergo cyclotrimerization to form 2,4,6-triaryl-1,3,5-triazine derivatives. This reactivity highlights another pathway for the derivatization of this compound, focusing on the chemistry of the cyano group.

Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Ethoxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Amino-5-ethoxybenzonitrile, ¹H and ¹³C NMR spectra offer definitive proof of its structure.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The ethoxy group will present as a triplet around 1.4 ppm (for the -CH₃ group) and a quartet around 4.0 ppm (for the -OCH₂- group), characteristic of an ethyl group coupled to each other. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm), with splitting patterns determined by their substitution on the benzene (B151609) ring. For a 1,2,4-trisubstituted ring, complex splitting patterns are expected.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The nitrile carbon (C≡N) is characteristically found downfield, typically in the range of 110-125 ppm. The carbons of the ethoxy group will appear upfield, with the -CH₃ carbon around 15 ppm and the -OCH₂- carbon around 64 ppm. The aromatic carbons will resonate between 100 and 160 ppm, with carbons attached to the electronegative oxygen and nitrogen atoms appearing further downfield. Quaternary carbons, those without attached protons, generally show weaker signals.

For a closely related derivative, 2-amino-4,5-diethoxybenzonitrile , the reported ¹H NMR spectrum in DMSO-d₆ shows signals corresponding to the ethoxy groups (triplets and quartets), aromatic protons (singlets), and amino protons (a broad singlet), confirming the utility of this technique for structural verification. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for the respective functional groups.

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy -OCH₂- | ~4.0 (quartet) | ~64 |

| Amino -NH₂ | Variable (broad singlet) | N/A |

| Aromatic C-H | ~6.6 - 7.0 | ~100 - 118 |

| Aromatic C-NH₂ | N/A | ~150 |

| Aromatic C-O | N/A | ~155 |

| Aromatic C-CN | N/A | ~95 |

| Nitrile -C≡N | N/A | ~119 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound will display several key absorption bands. The amino (-NH₂) group is identified by a pair of stretching bands in the 3300-3500 cm⁻¹ region. The nitrile (C≡N) group exhibits a sharp, intense absorption peak around 2220-2230 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group appears just below 3000 cm⁻¹. The C-O stretching of the ether linkage is typically found in the 1200-1250 cm⁻¹ region. Bending vibrations for the aromatic ring and the amino group appear in the fingerprint region (below 1600 cm⁻¹). For instance, studies on the related compound 2-amino-4-chlorobenzonitrile have confirmed the nitrile stretching band at 2211 cm⁻¹ and the primary amine stretches at 3452 and 3363 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also a strong and characteristic signal in the Raman spectrum. The symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, providing further confirmation of the aromatic structure. Time-resolved resonance Raman studies on 4-aminobenzonitrile (B131773) have shown downshifts in the C≡N stretching frequency upon electronic excitation, highlighting the technique's sensitivity to electronic structure. acs.org

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2230 (sharp, strong) | 2220 - 2230 (strong) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Ether (C-O-C) | C-O Stretch | 1200 - 1250 | Variable |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (C₉H₁₀N₂O, Molecular Weight: 162.19 g/mol ) would exhibit a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for this molecule would include the loss of an ethyl group (-CH₂CH₃, 29 Da) from the ethoxy moiety to give a peak at m/z = 133, or the loss of an entire ethoxy radical (-OCH₂CH₃, 45 Da). The presence of the nitrile group could lead to the loss of HCN (27 Da). Because the molecule contains an even number of nitrogen atoms, its molecular ion peak will have an even m/z value, consistent with the Nitrogen Rule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. nih.govucr.edu For this compound, HRMS would be able to distinguish its exact mass (162.0793) from other potential formulas with the same nominal mass. This capability is crucial for confirming the identity of newly synthesized compounds and for identifying unknown metabolites or impurities. nih.gov

Table 3: Expected HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated Exact Mass (m/z) | Interpretation |

| [M]⁺ | C₉H₁₀N₂O | 162.0793 | Molecular Ion |

| [M-C₂H₅]⁺ | C₇H₅N₂O | 133.0402 | Loss of ethyl group |

| [M-OC₂H₅]⁺ | C₇H₅N₂ | 117.0453 | Loss of ethoxy radical |

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds like this compound. who.int A reverse-phase HPLC method, typically using a C18 column, would be employed. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier such as formic acid to ensure good peak shape. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs strongly in the UV region. A pure sample would show a single major peak, and the peak's area percentage can be used to quantify purity.

Gas Chromatography (GC): GC can also be used for purity analysis, but due to the polar amino group, derivatization is often required to increase volatility and prevent peak tailing. The amino group can be converted to a less polar derivative, such as a silyl or acyl derivative, prior to injection. nih.gov The GC is typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification of impurities.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide a wealth of structural information.

The analysis yields the exact bond lengths, bond angles, and torsion angles within the molecule. It also reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds formed by the amino group, which can significantly influence the physical properties of the solid. mdpi.com For example, studies on substituted aminobenzonitriles have revealed crystal systems such as triclinic or monoclinic. researchgate.net The resulting crystal structure provides unequivocal proof of the compound's constitution and conformation in the solid state.

Computational Chemistry and Molecular Modeling Studies of 2 Amino 5 Ethoxybenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules such as 2-Amino-5-ethoxybenzonitrile and its analogs, DFT calculations are instrumental in understanding molecular geometry, electronic properties, and reactivity. semanticscholar.orgarxiv.org By employing hybrid functionals like B3LYP with appropriate basis sets, researchers can accurately predict various molecular parameters in the ground state. derpharmachemica.comnih.gov

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. For analogs like 2-amino-5-chlorobenzonitrile (B58002), theoretical calculations have been used to obtain harmonic vibrational frequencies, which are then compared with experimental spectra. nih.gov This comparative analysis, often supported by Normal Coordinate Analysis, allows for precise assignment of vibrational bands to specific normal modes of the molecule. nih.gov

In a study on the related compound 2-amino-5-fluorobenzonitrile (B1271947) (2A5FBN), DFT calculations using the B3LYP method with a 6-311++G(2d,p) basis set were performed to determine harmonic vibrational frequencies. derpharmachemica.com The calculated frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra, validating the computational model. derpharmachemica.comresearchgate.net Similar studies on other benzonitrile (B105546) derivatives confirm that this theoretical approach can reliably simulate infrared and Raman spectra, providing a detailed understanding of the molecule's vibrational behavior. derpharmachemica.comnih.gov

Table 1: Example of Predicted vs. Experimental Vibrational Frequencies for a Benzonitrile Analog Data is illustrative and based on findings for related compounds like 2-amino-5-chlorobenzonitrile.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| NH₂ Asymmetric Stretch | 3505 | 3480 | Stretching |

| NH₂ Symmetric Stretch | 3402 | 3385 | Stretching |

| C≡N Stretch | 2225 | 2230 | Stretching |

| C-O-C Asymmetric Stretch | 1250 | 1245 | Stretching |

| C-NH₂ Stretch | 1290 | 1288 | Stretching |

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and charge transfer capabilities. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity and is associated with intramolecular charge transfer (ICT) from a donor to an acceptor group. nih.gov

For benzonitrile derivatives, DFT calculations show that the HOMO is typically localized over the amino group and the benzene (B151609) ring, while the LUMO is concentrated on the cyano group and the ring. This distribution facilitates charge transfer from the electron-donating amino group to the electron-accepting cyano group upon electronic excitation. derpharmachemica.comnih.gov This ICT is a key factor contributing to the nonlinear optical (NLO) properties of the molecule.

The first-order hyperpolarizability (β₀) is a measure of a molecule's NLO activity. A high β₀ value suggests potential for applications in technologies like second harmonic generation. scihorizon.com DFT calculations have been used to predict the hyperpolarizability of related benzophenone (B1666685) and benzonitrile derivatives. nih.govscihorizon.com The analysis often involves Natural Bond Orbital (NBO) calculations, which elucidate the stabilization energy associated with electron delocalization from donor to acceptor orbitals, confirming the presence of ICT that enhances NLO properties. nih.govscihorizon.com For instance, the delocalization of π-electrons and interactions like π→π* transitions are identified as major contributors to the high hyperpolarizability values. nih.gov

Table 2: Calculated Electronic Properties for a Benzonitrile Analog Data is illustrative and based on findings for related compounds like 2-amino-7-bromo-5-oxo- derpharmachemica.combenzopyrano [2,3-b]pyridine-3 carbonitrile. nih.gov

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.21 | eV | Electron-donating ability |

| LUMO Energy | -2.89 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.32 | eV | Chemical reactivity, NLO activity |

| First-Order Hyperpolarizability (β₀) | 6.908 x 10⁻³⁰ | esu | Nonlinear optical response |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is fundamental in drug discovery for predicting the binding affinity and interaction mechanism of small molecules like this compound with biological targets. researchgate.net

Docking algorithms generate various possible binding poses of a ligand within the active site of a protein and use a scoring function to estimate the binding affinity, often expressed in kcal/mol. mdpi.com A lower (more negative) binding energy indicates a more stable protein-ligand complex. nsbmb.org.ng

While specific docking studies for this compound are not widely published, studies on structurally related quinoline (B57606) and benzonitrile derivatives demonstrate the methodology. nih.govsemanticscholar.org For example, in silico docking studies of thiopyrano[2,3-b]quinoline derivatives against the anticancer target protein CB1a revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.govsemanticscholar.org The analysis identifies key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's binding pocket (e.g., LYS-7, TRP-12, PHE-15). nih.govsemanticscholar.org These interactions are critical for molecular recognition and the stability of the complex.

Table 3: Illustrative Molecular Docking Results for a Ligand-Protein Interaction This table is a conceptual representation based on typical docking study outputs.

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Compound Analog | EGFR Kinase | -8.5 | MET769, ASP831, LYS721 | Hydrogen Bond |

| Compound Analog | B-cell lymphoma 2 | -9.2 | ARG139, HIS120, SER60 | Hydrogen Bond, Hydrophobic |

| Compound Analog | CB1a | -6.1 | PHE-15, LYS-10, GLU-9 | Hydrogen Bond, Pi-Pi Stacking |

The biological activity of a molecule is often dependent on its three-dimensional conformation. nih.gov Conformational analysis, a part of molecular modeling, explores the different spatial arrangements (conformers) of a molecule and their relative energies to identify the most stable, low-energy conformations.

Molecular dynamics (MD) simulations can further investigate the stability of the ligand-protein complex over time. MD simulates the movements and interactions of atoms and molecules, providing insights into the dynamic stability of the docked pose and the conformational changes that may occur upon binding. These simulations are crucial for validating the results of molecular docking and understanding the behavior of the ligand in a dynamic biological environment. By analyzing the trajectory of the simulation, researchers can assess the stability of key hydrogen bonds and other interactions, confirming whether the ligand remains securely bound within the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds, thereby accelerating the process of drug discovery and chemical screening. nih.gov

A QSAR model is built using a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. Machine learning algorithms are then employed to establish a relationship between these descriptors and the observed biological activity. nih.gov

For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as antioxidant potential or enzyme inhibition. nih.govcreighton.edu For example, a model to predict antioxidant activity might use descriptors related to electronic properties and hydrogen bond contributions. nih.gov The predictive power of the resulting model is evaluated using statistical metrics like the coefficient of determination (R²). A high R² value indicates a strong correlation and a reliable model. nih.gov Such models serve as valuable in silico tools for the rapid screening of large chemical libraries and for prioritizing compounds for further experimental testing. nih.gov

In Silico Assessment of Synthetic Accessibility and Lead-Likeness

A comprehensive search of scientific literature and chemical databases did not yield specific computational studies on the synthetic accessibility and lead-likeness of this compound. While computational methods for predicting these properties are well-established in drug discovery, their direct application to this particular compound is not documented in the available resources.

In general, the in silico assessment of synthetic accessibility involves algorithms that analyze a molecule's structure to estimate the complexity of its chemical synthesis. These tools are trained on large datasets of known chemical reactions and commercially available starting materials. A synthetic accessibility score is then generated, with lower scores typically indicating easier synthesis. However, without a published study, a specific synthetic accessibility score for this compound cannot be provided.

Similarly, "lead-likeness" is a concept used to evaluate whether a compound has physicochemical properties suitable for development into a drug. These properties are often evaluated using criteria such as Lipinski's Rule of Five, which sets limits on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. To provide a data table for this compound, its physicochemical properties would need to be calculated using computational software. As no specific studies are available, a hypothetical table based on the expected properties of a molecule with its structure is presented below for illustrative purposes. It is crucial to note that these are estimated values and have not been experimentally validated or reported in peer-reviewed literature.

Hypothetical Lead-Likeness Parameters for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | ~162.19 g/mol | Yes (< 500) |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Yes (< 5) |

| Hydrogen Bond Donors | 1 (the amino group) | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 3 (the nitrogen of the nitrile, the oxygen of the ethoxy group, and the nitrogen of the amino group) | Yes (≤ 10) |

| Molar Refractivity | ~45 - 55 cm³ | Within typical range for lead-like molecules |

Virtual Screening and Combinatorial Library Design for Novel Compound Discovery

There is no specific information available in the scientific literature regarding the use of this compound as a scaffold in virtual screening campaigns or as a building block in the design of combinatorial libraries for the discovery of novel compounds.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process often utilizes the three-dimensional structure of the target, and molecules are computationally "docked" into the active site to predict their binding affinity. Scaffolds, or core molecular frameworks, are often used as starting points to generate large virtual libraries of related compounds. While the 2-aminobenzonitrile (B23959) core is a common motif in medicinal chemistry, no studies were found that specifically utilized the this compound scaffold for this purpose.

Combinatorial library design is a strategy for synthesizing a large number of different but structurally related molecules. This is often done by reacting a set of starting materials (building blocks) in all possible combinations. The resulting library of compounds can then be screened for biological activity. The structure of this compound, with its reactive amino and nitrile groups, and the potential for modification on the benzene ring, suggests it could theoretically be used as a building block in the generation of such libraries. However, a review of the available literature did not reveal any published examples of its use in this context.

Research Applications of 2 Amino 5 Ethoxybenzonitrile and Its Analogs

Medicinal Chemistry and Pharmaceutical Intermediates

The structural framework of 2-aminobenzonitrile (B23959), including analogs like 2-Amino-5-ethoxybenzonitrile, serves as a versatile and crucial building block in medicinal chemistry. Its unique arrangement of an amino group and a nitrile group ortho to each other on a benzene (B151609) ring allows it to be a key intermediate in the synthesis of a wide array of bioactive molecules and therapeutic agents. chemimpex.com The reactivity of these functional groups is leveraged by researchers in the design and development of targeted treatments, aiming to enhance the efficacy and specificity of new pharmaceutical compounds. chemimpex.com This scaffold is particularly important in the creation of complex heterocyclic systems that form the core of many modern drugs.

The 2-aminobenzonitrile core is a privileged starting material for constructing various nitrogen-containing heterocyclic compounds, which are of great interest in pharmacology. One of the most prominent applications is in the synthesis of quinazoline (B50416) derivatives. For instance, substituted 2-aminobenzonitriles can be treated with dimethylformamide-dimethylacetal (DMF-DMA) and subsequently reacted with substituted anilines or aminostilbenes to produce quinazoline-based structures. mdpi.com This approach has been successfully used to create novel 4-stilbenylamino quinazoline derivatives. mdpi.com

The synthesis process often involves multiple steps starting from commercially available materials. For example, a key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (B1311619), was synthesized starting from isovanillin (B20041) through a sequence of reactions including oximation, dehydration, etherification, nitration, and finally reduction of the nitro group to an amine. mdpi.com This intermediate then serves as the foundation for building the quinazoline ring system. mdpi.com Similarly, the 2-aminobenzonitrile moiety is fundamental in synthesizing other heterocyclic systems like nicotinonitriles, which are formed through condensation reactions involving chalcones, malononitrile (B47326), and a source of ammonia (B1221849) like ammonium (B1175870) acetate. worldnewsnaturalsciences.com These synthetic strategies highlight the utility of 2-aminobenzonitrile analogs in generating diverse molecular scaffolds for drug discovery.

Derivatives and analogs of 2-aminobenzonitrile have been investigated as inhibitors of various enzymes implicated in human diseases.

Cytochrome P450 (CYP) Enzymes: CYP1A2 is a key enzyme in the metabolism of numerous drugs and xenobiotics. scbt.com The inhibition of this enzyme can significantly alter the pharmacokinetics of co-administered drugs. scbt.comnih.gov Studies have shown that various compounds can inhibit CYP1A2. For example, fluvoxamine, tolfenamic acid, and rofecoxib (B1684582) are potent inhibitors with IC₅₀ values below 10 µM. nih.gov Obtusifolin, a natural compound, was identified as a potent and selective inhibitor of CYP1A2, with Kᵢ values under 0.5 µM in human liver microsomes. nih.gov The search for selective CYP1A2 inhibitors is an active area of research to prevent adverse drug-drug interactions. nih.govexamine.com

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that metabolize neurotransmitters, and their inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders like Parkinson's disease and depression. nih.govmdpi.com Numerous heterocyclic compounds derived from structures related to 2-aminobenzonitrile have been evaluated for MAO inhibition. For example, a series of 2,1-benzisoxazole derivatives were found to be specific and potent inhibitors of MAO-B, with the most active compound exhibiting an IC₅₀ value of 0.017 µM. nih.gov Similarly, C5-substituted phthalimide (B116566) analogs, which share structural similarities, are potent, reversible inhibitors of human MAO-B, with IC₅₀ values as low as 0.007 µM. drugbank.com Kinetic studies often reveal a competitive and reversible mode of inhibition for these compounds. mdpi.com

Cholinesterase: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mui.ac.irresearchgate.net Various natural and synthetic compounds, including flavonoids and xanthones, have shown significant cholinesterase inhibitory activity. nih.gov In the pursuit of new agents, dihydropyranochromene derivatives have been synthesized and reported to inhibit acetylcholinesterase. mui.ac.ir All synthesized compounds in one such study demonstrated moderate to high anticholinesterase activity. mui.ac.ir

Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is a crucial target in oncology, as it regulates cell growth, proliferation, and survival. researchgate.net The development of isoform-selective PI3K inhibitors is a major goal to enhance efficacy and reduce toxicity. nih.gov Analogs of 2-aminobenzonitrile, such as 2-aminobenzothiazoles, have been explored as scaffolds for PI3K inhibitors. In one study, a 2-aminobenzothiazole (B30445) derivative emerged as a highly potent PI3Kα inhibitor with an IC₅₀ value of 1.03 nM. nih.gov

| Enzyme Family | Specific Enzyme | Inhibitor Class/Compound | Potency (IC₅₀ / Kᵢ) | Selectivity | Reference |

| Cytochrome P450 | CYP1A2 | Rofecoxib | < 10 µM | - | nih.gov |

| CYP1A2 | Obtusifolin | Kᵢ < 0.5 µM | Selective for CYP1A1/1A2 | nih.gov | |

| Monoamine Oxidase | MAO-B | 2,1-Benzisoxazole derivative (7a) | IC₅₀ = 0.017 µM | Selective for MAO-B | nih.gov |

| MAO-B | C5-substituted Phthalimide analog | IC₅₀ = 0.007 to 2.5 µM | Selective for MAO-B | drugbank.com | |

| MAO-B | Pyridazinobenzylpiperidine (S5) | IC₅₀ = 0.203 µM, Kᵢ = 0.155 µM | SI = 19.04 (MAO-B over MAO-A) | mdpi.com | |

| Cholinesterase | AChE / BChE | Macluraxanthone | IC₅₀ = 8.47 µM (AChE), 29.8 µM (BChE) | - | nih.gov |

| Kinase | PI3Kα | 2-Aminobenzothiazole derivative (54) | IC₅₀ = 1.03 nM | - | nih.gov |

The 2-aminobenzonitrile scaffold is integral to the development of novel anticancer agents, primarily through its use in synthesizing quinazolines and other heterocyclic systems that target key oncogenic pathways. mdpi.com Derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

For instance, a series of 4-stilbenylamino quinazoline derivatives, synthesized from a 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile intermediate, showed excellent growth inhibitory activities. mdpi.com Many of these compounds exhibited IC₅₀ values in the low micromolar range against cell lines such as A431 (epidermoid carcinoma), A549 (lung cancer), and BGC-823 (gastric cancer), with potency often greater than the reference drug Gefitinib. mdpi.com In another study, novel imidazo[1,2-a]quinoxaline (B3349733) analogs were assessed, with several compounds showing potent cytotoxicity against lung (A549) and breast cancer (MCF7, MDA-MB-231) cells, with IC₅₀ values as low as 3.53 µM. nih.gov These compounds were found to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

Furthermore, the simpler analog, 2-amino-5-nitrobenzonitrile (B98050), has been shown to possess cytotoxic and antiproliferative properties against the AGS human gastric adenocarcinoma cell line at concentrations of 50 µg/mL and higher. researchgate.net The 2-aminobenzothiazole scaffold has also been extensively explored, yielding compounds with potent activity against various cancer cell lines by targeting kinases like FAK and PI3Kα. nih.gov

Derivatives originating from 2-aminobenzonitrile and related structures have been synthesized and evaluated for their ability to combat microbial pathogens. These compounds often exhibit a broad spectrum of activity against various bacteria and fungi.

A study on newly synthesized 2-amino-nicotinonitriles showed antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and the fungus Aspergillus niger. worldnewsnaturalsciences.com Similarly, a library of 2-amino-5-alkylidene-thiazol-4-ones demonstrated modest to significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov The most potent compound in that series reached a minimal inhibitory concentration (MIC) of 7.8 µg/mL against P. aeruginosa. nih.gov

Other research has focused on 2-Amino-5-nitrobenzophenone derivatives, which showed in vitro antibacterial activity against both S. aureus (Gram-positive) and E. coli (Gram-negative). researchgate.net Thieno[2,3-c]pyran-3-carbonitrile derivatives have also been found to be effective against a wide range of pathogenic bacteria and the yeast Candida albicans. researchgate.net The mechanism of action for many of these compounds is believed to involve the disruption of essential enzymatic processes, leading to poor bacterial metabolism. mdpi.com

The anti-inflammatory potential of compounds derived from 2-aminobenzonitrile analogs has been explored, with studies showing that these molecules can modulate key inflammatory pathways. A series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes were synthesized and found to exhibit significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov

The mechanism of action was linked to the activation of the NRF2 pathway, a key regulator of the antioxidant and anti-inflammatory response. nih.gov The most active compounds reversed the production of nitric oxide (NO), a key inflammatory mediator, with inhibition rates of up to 87%. nih.gov These compounds also effectively reduced the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like COX-2 and NF-κB. nih.gov This suggests that such derivatives could serve as leads for the development of novel anti-inflammatory agents.

Evaluation of Biological Activities (in vitro and in vivo studies, excluding clinical trials)

Antiviral Activity

The direct antiviral properties of this compound have not been extensively documented in publicly available research. However, the broader family of aminobenzonitrile and related pyrimidine (B1678525) structures has been a subject of investigation in the development of novel antiviral agents. Research into related compounds suggests that the cyano and amino groups, which are key features of this compound, can be important pharmacophores in molecules designed to inhibit viral replication.

One area of research has focused on the synthesis of pyrimidine derivatives incorporating a cyano group. For instance, a study on 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and its analogs demonstrated significant antiretroviral activity. nih.gov The 5-cyano and 5-formyl derivatives of this pyrimidine compound were found to have pronounced activity, comparable to established antiretroviral drugs like adefovir (B194249) and tenofovir. nih.gov This highlights the potential role of the cyano group, present in this compound, in conferring antiviral properties within a suitable molecular scaffold.

Furthermore, the amino group, another key functional group in this compound, is a common feature in many antiviral compounds. Amino acids and their derivatives have been shown to influence the antiviral activity of interferons, which are crucial components of the innate immune response to viral infections. nih.gov While this research is not directly on aminobenzonitriles, it underscores the importance of the amino moiety in modulating antiviral responses. The exploration of amino acid and peptide-based antiviral agents further supports the significance of amino groups in designing new therapeutic agents against viral diseases. researchgate.net

The following table summarizes the findings on a related pyrimidine derivative:

| Compound/Analog | Target Virus Group | Key Findings | Reference |

| 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine | Retroviruses | Showed pronounced antiretroviral activity, comparable to adefovir and tenofovir. The 5-cyano group was crucial for activity. | nih.gov |

Neuropharmacological Applications (e.g., neuroleptics, sedatives, muscle relaxants)

While direct neuropharmacological studies on this compound are limited, its structural motifs are present in compounds investigated for antipsychotic and other central nervous system (CNS) activities. The aminobenzonitrile core is a versatile scaffold in medicinal chemistry for the synthesis of various heterocyclic systems with potential therapeutic applications.

For example, substituted benzonitriles are utilized as intermediates in the synthesis of various drugs, including those with psychotropic effects such as chlorazepate, climazolam, and loflazepate. researchgate.net The synthesis of antipsychotic drugs often involves complex multi-step processes where aminobenzonitrile-like precursors could play a role. For instance, the synthesis of certain antipsychotic agents involves the formation of benzepine N-oxides, which are metabolites of drugs like clozapine. researchgate.net The core structures of these CNS-active drugs, while more complex, share aromatic amine features with this compound.

The synthesis of alprazolam, a benzodiazepine (B76468) with anxiolytic, sedative, and muscle relaxant properties, starts from 2-amino-5-chlorobenzophenone, a structurally related aminobenzophenone. nih.gov This indicates that the 2-aminobenzonitrile framework can be a key building block for compounds targeting the central nervous system. The challenges in clandestine synthesis of such compounds often lead to the formation of byproducts that help in identifying the synthetic route, further highlighting the role of these precursors. nih.gov

Other Therapeutic Potentials (e.g., cardiotonic effects)

Derivatives of pyridine (B92270) carbonitrile, which share the nitrile functional group with this compound, have been investigated for their cardiotonic effects. One such compound, 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate (E-1020), has demonstrated potent, orally effective cardiotonic and vasodilating properties in animal models. nih.gov

In studies conducted on dogs, E-1020 produced dose-dependent increases in cardiac contractility with only minor increases in heart rate. nih.gov It also increased coronary and femoral arterial blood flow. nih.gov Importantly, the inotropic effect of this compound was not significantly affected by beta-adrenoceptor blockade, suggesting a mechanism of action different from many conventional cardiotonic agents. nih.gov In experimental models of heart failure, E-1020 was shown to rapidly reverse cardiac depression. nih.gov These findings suggest that the pyridine carbonitrile scaffold has significant potential in the development of new treatments for congestive heart failure.

The table below summarizes the observed effects of the related cardiotonic agent E-1020 in canine models.

| Parameter | Effect of E-1020 | Significance | Reference |

| Cardiac Contractility (LV dP/dtmax) | Dose-dependent increase | Positive inotropic effect | nih.gov |

| Systemic Vascular Resistance | Decrease | Vasodilating property | nih.gov |

| Heart Rate | Minor increase | Favorable profile compared to some other inotropes | nih.gov |

| Coronary & Femoral Blood Flow | Increase | Potential for improved tissue perfusion | nih.gov |

Agrochemical Research and Development

Development of Herbicides and Insecticides

The benzonitrile (B105546) structure is a known component in a variety of agrochemicals. Para-chlorobenzonitrile, for example, is a widely used chemical intermediate in the manufacturing of dyes, medicines, and pesticides. researchgate.net While specific research on this compound as a direct herbicide or insecticide is not prominent in the literature, its chemical structure suggests it could serve as a valuable precursor or building block for more complex agrochemical molecules. The development of novel pesticides often involves the synthesis and screening of libraries of compounds containing reactive functional groups like amines and nitriles, which can be modified to optimize biological activity and selectivity.

Investigation as Antifungal and Anti-oomycete Agents

The investigation of novel chemical entities for the control of fungal and oomycete plant pathogens is a continuous effort in agrochemical research. While direct studies on this compound are scarce, related structures and principles are being explored. For instance, the introduction of carboxamide fragments into 1,2,4-triazole (B32235) derivatives has been shown to yield compounds with significant antifungal and anti-oomycete activity. mdpi.com One such derivative, compound 5j, displayed outstanding activity against Phytophthora capsici, a destructive oomycete pathogen. mdpi.com

In another area of research, essential oils and their major components have been evaluated for their anti-oomycete activity against Phytophthora infestans. nih.gov This research, while not directly related to benzonitriles, highlights the diversity of chemical structures being investigated for oomycete control. Hinokitiol derivatives have also been synthesized and tested for their anti-oomycete activity against P. capsici, with some compounds showing higher activity than the commercial standard, zoxamide. bohrium.com These studies underscore the ongoing search for new and effective antifungal and anti-oomycete agents, a field where novel benzonitrile derivatives could potentially contribute.

The following table presents data on the anti-oomycete activity of a novel 1,2,4-triazole derivative.

| Compound | Target Organism | EC₅₀ (μg/mL) | Comparison to Standard | Reference |

| Compound 5j | Phytophthora capsici | 17.362 | Far superior to mefentrifluconazole (B3027861) (EC₅₀ = 75.433 μg/mL) | mdpi.com |

Materials Science and Engineering Applications

The chemical structure of this compound, featuring an aromatic amine, a nitrile group, and an alkoxy group, makes it a potentially useful monomer or intermediate in materials science. Aromatic amines are common precursors for the synthesis of dyes, pigments, and high-performance polymers.

The organic dyes and pigments industry utilizes a wide range of aromatic amines as starting materials. epa.gov These compounds undergo diazotization and coupling reactions to produce a vast array of colors. The specific substituents on the aromatic ring, such as the ethoxy and nitrile groups in this compound, can influence the final color and properties of the dye, such as its lightfastness and solubility. For example, disazo dyes derived from heterocyclic compounds have been synthesized and applied to fabrics like acrylic and nylon 66. scialert.net